molecular formula C8H7Cl2NO B1581096 2-chloro-N-(4-chlorophenyl)acetamide CAS No. 3289-75-6

2-chloro-N-(4-chlorophenyl)acetamide

Cat. No. B1581096
CAS RN: 3289-75-6
M. Wt: 204.05 g/mol
InChI Key: UDRCRMHFHHTVSN-UHFFFAOYSA-N
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Patent
US07223781B2

Procedure details

3.4 g (30 mol) of 2-chloroacetyl chloride were dissolved in anhydrous dioxane and a solution containing 3.8 g (30 mol) of 4-chloroaniline was added dropwise. After an hour, the batch was poured into ice water, acidified using dilute hydrochloric acid, the supernatant was removed by suction and the residue was washed with water until neutral. The reaction product was recrystallized from ethanol. The yield was 3.2 g.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[Cl:6][C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=1.Cl>O1CCOCC1>[Cl:6][C:7]1[CH:13]=[CH:12][C:10]([NH:11][C:3](=[O:4])[CH2:2][Cl:1])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
After an hour
CUSTOM
Type
CUSTOM
Details
the supernatant was removed by suction
WASH
Type
WASH
Details
the residue was washed with water until neutral
CUSTOM
Type
CUSTOM
Details
The reaction product was recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)NC(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.